![molecular formula C12H15NO2 B3047961 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester CAS No. 150535-15-2](/img/structure/B3047961.png)
2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester is based on a quinoline backbone, which is a heterocyclic aromatic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester include its molecular formula (C12H15NO2), molecular weight (205.25 g/mol), and its potential applications in various fields .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Quinolineacetic acid and its derivatives have been a focus in organic chemistry due to their potential applications in various fields. Kaslow and Kartinos (1951) detailed the preparation of substituted 6 and 8 quinolineacetic acids through condensation and ring closure processes, highlighting their significance in the synthesis of complex organic compounds (Kaslow & Kartinos, 1951). Kurihara, Nasu, and Mihara (1983) described the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid derivatives, a process important for creating a range of quinoline-based compounds (Kurihara, Nasu, & Mihara, 1983).
Pharmaceutical Intermediates
The molecule serves as a key intermediate for pharmaceutically active compounds. Bänziger et al. (2000) presented a synthesis method suitable for large-scale manufacturing of a related compound, demonstrating its practicality in pharmaceutical production (Bänziger et al., 2000).
Antirheumatic Potential
Kohno et al. (1997) explored the structural optimization of tetrahydroquinoline-6-acetic acid, leading to the development of a novel disease-modifying antirheumatic drug (DMARD) showing promise against both acute and chronic inflammations (Kohno et al., 1997).
Heterocyclic Chemistry Innovations
In heterocyclic chemistry, Szakonyi et al. (2002) reported on the synthesis of unique 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing advanced methods in creating complex quinoline structures (Szakonyi et al., 2002).
Eigenschaften
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-5,10,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPKJUKZQOPEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438551 | |
Record name | 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester | |
CAS RN |
150535-15-2 | |
Record name | 2-Quinolineacetic acid, 1,2,3,4-tetrahydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.